Prothipendyl

概要

説明

プロチペンジルは、アザプロマジンまたはフレノトロピンとしても知られており、アザフェノチアジン系に属する化合物です。主に抗不安薬、制吐薬、抗ヒスタミン薬として使用されます。 プロチペンジルはヨーロッパで市販されており、精神病性症候群の不安と興奮の治療に使用されています . 他のフェノチアジン系とは異なり、抗精神病効果はなく、ドーパミン受容体拮抗作用は弱い .

2. 製法

合成経路と反応条件: プロチペンジルは、1-アザフェノチアジンと3-ジメチルアミノプロピルクロリドを水素化ナトリウムの存在下で反応させることにより合成することができます . 反応には、三環式環系内の炭素原子1つを窒素原子に置換することが含まれます .

工業生産方法: 工業的には、プロチペンジル塩酸塩は、式C₁₆H₁₉N₃S·HCl·H₂Oで、淡黄色から黄緑色の無臭の結晶性粉末として生成されます。 無水物の融点は177〜178℃です .

準備方法

Synthetic Routes and Reaction Conditions: Prothipendyl can be synthesized through the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride . The reaction involves the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced as a pastel yellow to greenish yellow odorless crystalline powder with the formula C₁₆H₁₉N₃S·HCl·H₂O. The melting point of the anhydrous form is between 177 to 178 °C .

化学反応の分析

反応の種類: プロチペンジルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: プロチペンジルは、カロ酸カリウムを用いて酸化して対応するスルホキシドを生成することができます.

還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: 置換反応は、適切な条件下でハロゲン化化合物で起こりえます。

生成される主要な生成物:

酸化: 生成される主な生成物はプロチペンジルスルホキシドです.

還元: プロチペンジルの還元は、さまざまな還元誘導体の生成につながる可能性があります。

置換: 置換反応は、さまざまな置換プロチペンジル誘導体を生成することができます。

4. 科学研究への応用

プロチペンジルは、科学研究で幅広く使用されています:

科学的研究の応用

Clinical Applications

Prothipendyl has been investigated for several psychiatric conditions:

- Anxiety Disorders : this compound is used to alleviate anxiety symptoms in patients with underlying psychiatric conditions. Its anxiolytic effects make it a suitable candidate for treating generalized anxiety disorder and related disorders.

- Psychotic Syndromes : It is prescribed for managing agitation and restlessness in psychotic patients. Studies have indicated its effectiveness in reducing symptoms without significant antipsychotic side effects .

- Dementia and Depression : Clinical trials have explored this compound's role in treating dementia-related agitation and depressive symptoms. Its efficacy in these areas suggests potential benefits for elderly patients experiencing behavioral disturbances .

Pharmacokinetics

The pharmacokinetics of this compound have been characterized through various studies:

- Serum Concentrations : A study involving 50 psychiatric patients receiving varying doses (40 mg, 80 mg, and 160 mg) reported average serum concentrations of this compound at specific time intervals post-administration. For instance, 40 mg doses resulted in serum levels of 18.0 ng/mL after one hour and 7.9 ng/mL after 10.5 hours .

- Metabolism : this compound undergoes metabolic conversion to this compound sulfoxide, which is also measured during therapeutic monitoring. The concentrations of this metabolite were found to be significantly lower than the parent compound, indicating a distinct pharmacokinetic profile that may influence clinical outcomes .

Analytical Methods

The determination of this compound concentrations in biological samples is crucial for therapeutic drug monitoring and forensic analysis. Various analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : This method has been validated for measuring this compound and its sulfoxide in serum samples. HPLC coupled with triple quadrupole mass spectrometry has demonstrated high sensitivity and specificity for these compounds .

- Spectrophotometric Assays : A novel difference spectrophotometric method has been proposed for the quantitative analysis of this compound hydrochloride in pharmaceutical preparations. This method involves oxidation to form sulfoxide and measuring absorbance changes at specific wavelengths, providing a reliable tool for quality control in pharmaceutical settings .

Case Studies

Several case studies illustrate the clinical applications of this compound:

- Severe Obsessive-Compulsive Disorder : A patient with treatment-resistant obsessive-compulsive disorder showed significant improvement when this compound was included in his treatment regimen alongside psychotherapy. This case highlights its potential as an adjunctive treatment option in complex psychiatric cases .

- Management of Intoxication : An incident involving severe this compound intoxication was successfully managed using intravenous lipid emulsion therapy, demonstrating its critical role in acute care settings .

作用機序

プロチペンジルは、主にドーパミン受容体拮抗薬として作用します。 ドーパミン受容体、特にD2サブタイプを遮断することにより、脳内でのドーパミンの作用を抑制します . この作用機序は、抗不安作用と制吐作用の原因となっています。 さらに、プロチペンジルはヒスタミン受容体に対する親和性があり、抗ヒスタミン作用に寄与しています .

類似化合物:

独自性: プロチペンジルのユニークな構造は、三環式環系内の炭素原子1つが窒素原子に置換されている点であり、他のフェノチアジン系と区別されます。 この構造上の違いは、特有の薬理学的プロファイルに貢献しており、ドーパミン受容体拮抗作用が弱く、抗精神病効果が制限されています .

類似化合物との比較

Pipazetate: Another compound in the azaphenothiazine group with similar anxiolytic and antiemetic properties.

Uniqueness: this compound’s unique structure, with a nitrogen atom replacing a carbon atom in the tricyclic ring system, distinguishes it from other phenothiazines. This structural difference contributes to its specific pharmacological profile, making it a weaker dopamine receptor antagonist and limiting its antipsychotic effects .

生物活性

Prothipendyl, a compound belonging to the phenothiazine class, is primarily recognized for its pharmacological effects as an antipsychotic and anxiolytic agent. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound exhibits notable biological activity through its antagonistic effects on dopamine (D1 and D2) and serotonin receptors. By blocking these receptors, it modulates various biochemical pathways related to mood regulation and stress responses, which is particularly beneficial in treating psychiatric disorders such as schizophrenia and anxiety disorders .

Key Mechanisms:

- Dopamine Receptor Antagonism: Reduces symptoms of psychosis.

- Serotonin Receptor Modulation: Influences mood and anxiety levels.

- Antiviral Activity: Recent studies have shown this compound's potential against chikungunya virus (CHIKV), indicating its broader biological relevance beyond psychiatric applications .

Therapeutic Applications

This compound is primarily used in clinical settings for the treatment of:

- Schizophrenia

- Anxiety Disorders

- Restlessness and Agitation

The compound has also been investigated for its anticancer properties, showing varying degrees of effectiveness against different cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and melanoma (C-32) cell lines, with IC50 values of 23.2 µg/mL and 28.1 µg/mL respectively .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

Anticancer Activity

A study evaluated this compound's effectiveness against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µg/mL) | Sensitivity |

|---|---|---|

| MCF-7 | 23.2 | Most Sensitive |

| C-32 | 28.1 | Sensitive |

| T47D | 32.3 | Resistant |

| SNB-19 | 36.6 | Most Resistant |

This compound was found to be non-toxic to normal human fibroblast cells (IC50 > 50 µg/mL), suggesting a favorable therapeutic index compared to traditional chemotherapeutics like cisplatin (IC50 = 8.2 µg/mL) .

Case Studies

A review of clinical cases revealed that this compound is generally well-tolerated, with a low incidence of severe side effects compared to other antipsychotics. However, caution is advised due to potential cardiovascular effects in overdose situations, which can lead to hypotension and other complications .

特性

CAS番号 |

303-69-5 |

|---|---|

分子式 |

C16H19N3S |

分子量 |

285.4 g/mol |

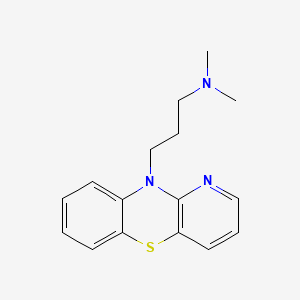

IUPAC名 |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |

InChIキー |

JTTAUPUMOLRVRA-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |

正規SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |

外観 |

Solid powder |

Key on ui other cas no. |

303-69-5 1225-65-6 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

1225-65-6 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

prothipendyl prothipendyl hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。